molecular formula C22H28N2O2 B15179067 Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate CAS No. 61085-96-9

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate

Cat. No.: B15179067
CAS No.: 61085-96-9
M. Wt: 352.5 g/mol
InChI Key: ULCFSXQHBSJRKV-GCJKJVERSA-N
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Description

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate is a complex organic compound with the molecular formula C22H28N2O2 and a molecular weight of 352.47 g/mol . This compound is known for its intricate structure, which includes a piperidine ring substituted with an anilino group, a methyl group, and a phenethyl group. It is primarily used in research and experimental applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

61085-96-9

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl (3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-18-17-24(15-13-19-9-5-3-6-10-19)16-14-22(18,21(25)26-2)23-20-11-7-4-8-12-20/h3-12,18,23H,13-17H2,1-2H3/t18-,22+/m1/s1

InChI Key

ULCFSXQHBSJRKV-GCJKJVERSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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